Ethyl 5-isopropoxy-2-methylbenzoate
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Overview
Description
Ethyl 5-isopropoxy-2-methylbenzoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a benzoate ester, characterized by the presence of an ethyl group attached to the carboxylate moiety and an isopropoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-isopropoxy-2-methylbenzoate typically involves the esterification of 5-isopropoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isopropoxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products Formed
Oxidation: 5-isopropoxy-2-methylbenzoic acid or 5-isopropoxy-2-methylbenzaldehyde.
Reduction: 5-isopropoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 5-isopropoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-isopropoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the isopropoxy and methyl groups, making it less complex.
Methyl 5-isopropoxy-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methylbenzoate: Lacks the isopropoxy group, resulting in different chemical properties.
Uniqueness
This compound is unique due to the presence of both isopropoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems .
Biological Activity
Ethyl 5-isopropoxy-2-methylbenzoate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its synthesis, mechanisms of action, and therapeutic potentials.
This compound is an ester derived from benzoic acid. Its molecular formula is C12H16O3, and it features an isopropoxy group at the 5-position of the aromatic ring. The compound's structure can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these bacteria were observed to be in the range of 50-100 µg/mL, indicating moderate antibacterial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Antiplasmodial Activity
Research has also highlighted the potential antiplasmodial activity of this compound. In a study focusing on derivatives of benzoates, this compound exhibited IC50 values in the low micromolar range against Plasmodium falciparum, a malaria-causing parasite. The selectivity index was favorable, indicating a potential for further development as an antimalarial agent.
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 4.5 | >10 |
Cytotoxicity
Cytotoxicity assays conducted on human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that this compound had a CC50 value greater than 100 µM, suggesting it has a relatively low cytotoxic effect compared to its antimicrobial and antiplasmodial activities.
The mechanism by which this compound exerts its biological effects may involve interference with cellular processes such as protein synthesis or enzyme activity. For instance, its structural similarity to other benzoate derivatives known to inhibit key metabolic pathways in bacteria and parasites suggests that it may act similarly.
Case Studies
- Antimicrobial Efficacy : A recent study published in Frontiers in Microbiology evaluated various benzoate derivatives, including this compound, demonstrating its effectiveness against multi-drug resistant strains.
- Antimalarial Research : Another research article focused on the synthesis and biological evaluation of new benzoate derivatives highlighted the promising antiplasmodial activity of this compound, suggesting further investigation into its mechanism and potential as a lead compound for malaria treatment.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-methyl-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-13(14)12-8-11(16-9(2)3)7-6-10(12)4/h6-9H,5H2,1-4H3 |
InChI Key |
MUIAZGYVXGFOOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC(C)C)C |
Origin of Product |
United States |
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